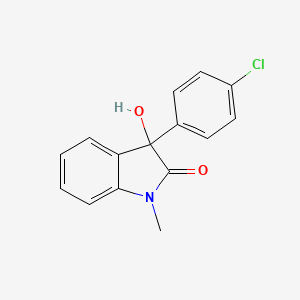
3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学研究应用
3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress and inflammatory pathways . The compound may also interact with various receptors and enzymes, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Triclocarban: A compound with two chlorinated phenyl rings, structurally similar to 3-(4-Chlorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
88097-40-9 |
|---|---|
分子式 |
C15H12ClNO2 |
分子量 |
273.71 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C15H12ClNO2/c1-17-13-5-3-2-4-12(13)15(19,14(17)18)10-6-8-11(16)9-7-10/h2-9,19H,1H3 |
InChI 键 |
GBEIHDNGCNBVEY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(C1=O)(C3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


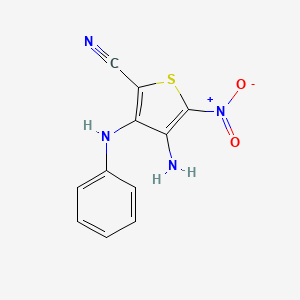
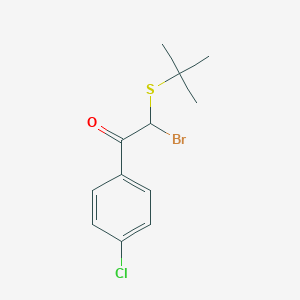
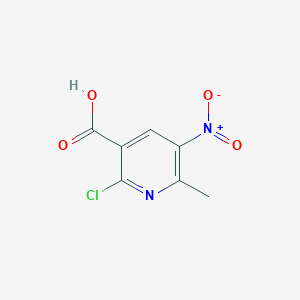
![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)
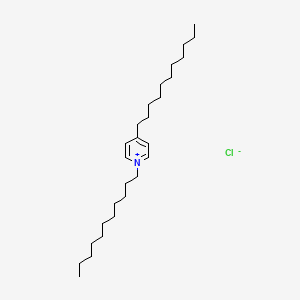
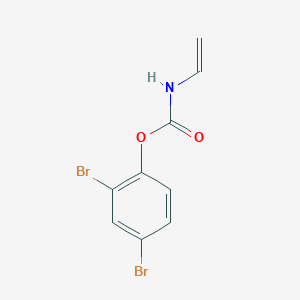
![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
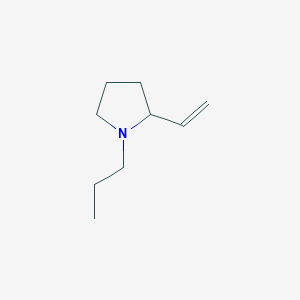
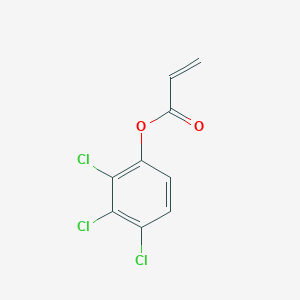
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)
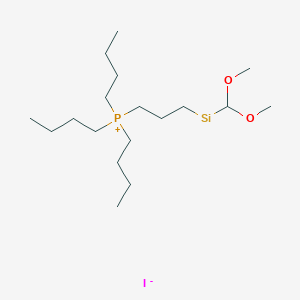
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
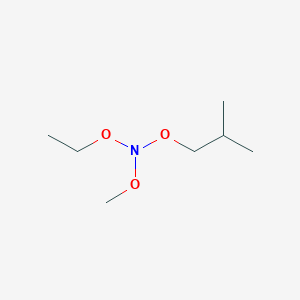
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
